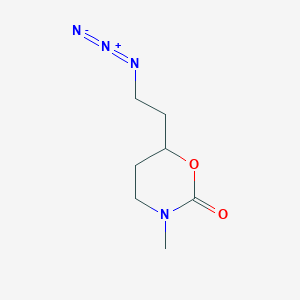
6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one is a compound that belongs to the class of organic azides. Organic azides are known for their versatility in organic synthesis, particularly in the formation of heterocycles and other complex structures. This compound features an azido group (-N₃) attached to an ethyl chain, which is further connected to a 1,3-oxazinan-2-one ring system. The presence of the azido group makes it a valuable intermediate in various chemical reactions, including click chemistry and other cycloaddition reactions.
Métodos De Preparación
The synthesis of 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one typically involves the introduction of the azido group into a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide precursor is reacted with sodium azide (NaN₃) to introduce the azido group. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .
Industrial production methods for such compounds may involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. These methods often include rigorous control of temperature and pressure to prevent any hazardous conditions.
Análisis De Reacciones Químicas
6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one undergoes various types of chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include alkynes for cycloaddition, hydrogen gas or LiAlH₄ for reduction, and various nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar compounds to 6-(2-Azidoethyl)-3-methyl-1,3-oxazinan-2-one include other azidoethyl derivatives such as:
- 2-Azidoethyl-4-methyl benzenesulfonate
- 2-Azidoethyl-methylsulfonate
- 1-Azido-2-chloroethane
These compounds share the azidoethyl functional group but differ in their additional substituents and overall structure. The uniqueness of this compound lies in its 1,3-oxazinan-2-one ring system, which imparts specific chemical properties and reactivity.
Propiedades
IUPAC Name |
6-(2-azidoethyl)-3-methyl-1,3-oxazinan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-11-5-3-6(13-7(11)12)2-4-9-10-8/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOFVDNBQQJFMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(OC1=O)CCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)



![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)


![6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide](/img/structure/B2407427.png)
![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)


